A Technical Guide to 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Strategic Convergence of Privileged Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that exhibit versatile binding properties to a range of biological targets—is a cornerstone of rational drug design. The pyrazole ring, an aromatic five-membered heterocycle, is a prime example of such a scaffold, lauded for its multifaceted roles in numerous FDA-approved pharmaceuticals.[1] Its utility is often attributed to its capacity to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, within protein active sites.[1] Similarly, the nicotinonitrile (3-cyanopyridine) moiety is a key structural element in a variety of therapeutic agents, particularly noted for its role in kinase inhibitors.[2][3] This technical guide provides an in-depth examination of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, a molecule that embodies the synergistic potential of these two critical heterocyclic systems.
Part 1: Molecular Identity and Physicochemical Properties
The subject of this guide, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, is a bi-heterocyclic aromatic compound. Its molecular structure consists of a nicotinonitrile core substituted at the 5-position with a 1-methyl-1H-pyrazol-4-yl group.
Molecular Formula and Weight:
Based on its structure, the molecular formula is determined to be C₁₀H₈N₄ . This composition gives rise to a calculated molecular weight of approximately 184.20 g/mol .[4]
Table 1: Physicochemical Properties of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₄ | (Calculated) |
| Molecular Weight | 184.20 g/mol | (Calculated)[4] |
| Topological Polar Surface Area (TPSA) | 54.5 Ų | (Predicted for isomer)[4] |
| logP | 1.4474 | (Predicted for isomer)[4] |
| Hydrogen Bond Acceptors | 4 | (Predicted for isomer)[4] |
| Hydrogen Bond Donors | 0 | (Predicted for isomer)[4] |
| Rotatable Bonds | 1 | (Predicted for isomer)[4] |
Note: Predicted values are based on the isomeric compound 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and are expected to be very similar for the 5-substituted isomer.
Structural Representation:
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar cross-coupling reactions. [5][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 eq.), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq.), and a suitable base such as sodium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 80-100 °C with vigorous stirring for a period of 12-24 hours. Reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent can be removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Expected Analytical Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data, based on analogous structures, are summarized below. [2][7]
Table 2: Expected Spectroscopic Data for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group protons (δ ~3.9 ppm).- Two singlets for the pyrazole ring protons (δ ~7.8 and 8.0 ppm).- Three signals in the aromatic region for the nicotinonitrile protons (δ ~8.0-9.0 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (δ ~35-40 ppm).- Signals for the pyrazole and nicotinonitrile ring carbons (δ ~110-155 ppm).- A signal for the nitrile carbon (C≡N) (δ ~115-120 ppm). [2] |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.<[2][7]br>- C=N and C=C stretching vibrations for the aromatic rings in the 1500-1650 cm⁻¹ region. [7] |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 184.2 or 185.2). |
Part 3: Applications in Drug Development and Medicinal Chemistry
The pyrazolyl-nicotinonitrile scaffold is a compelling structural motif for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. [2]The nitrogen atoms in both the pyridine and pyrazole rings can serve as hydrogen bond acceptors, while the planar, rigid structure provides an excellent framework for orienting substituents to achieve specific interactions within enzyme binding pockets.
Kinase Inhibition:
Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding site of the kinase. The 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile scaffold presents several features that are advantageous for this purpose. The pyrazole moiety can act as a bioisosteric replacement for other aromatic or heteroaromatic rings, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability. [1] A notable example of a complex molecule incorporating a similar structural element is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, which has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1), a target in oncology. [8]This demonstrates the potential of the 1-methyl-pyrazol-4-yl moiety in directing interactions within a kinase active site.
Other Potential Therapeutic Areas:
The broader family of pyrazole and nicotinonitrile derivatives has been investigated for a wide range of biological activities, including:
-
Anti-inflammatory: As inhibitors of enzymes like mPGES-1. [9]* Anticancer: By targeting various signaling pathways. [7][10]* Antimicrobial: Showing activity against various pathogens. [10] The unique electronic and steric properties of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile make it an attractive candidate for inclusion in screening libraries for a diverse array of biological targets.
Conclusion
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established and robust cross-coupling methodologies. The convergence of the pyrazole and nicotinonitrile scaffolds provides a foundation for the design of novel compounds with the potential for potent and selective biological activity. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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